Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
Description
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a structurally complex heterocyclic compound featuring a fused cyclobutane-indole core. Its molecular architecture includes a strained cyclobutane ring fused to an indole scaffold, a cyano (-CN) substituent at position 6, and a methyl ester (-COOCH₃) at position 3. This combination of functional groups and ring strain confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) or materials science. However, its synthesis and comparative analysis with analogous compounds remain underexplored in the literature provided.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 6-cyano-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)15-11-5-3-9(11)10-6-8(7-14)2-4-12(10)15/h2,4,6,9,11H,3,5H2,1H3 |
InChI Key |
SZLIWLXCXHVJPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CCC2C3=C1C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Cyanation at Position 6
The compound is synthesized via a multi-step process outlined in patent US12065438 :
-
Step 3 : Formation of methyl 1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate through cyclization.
-
Step 5 : Introduction of the cyano group at position 6 via nitrile substitution or C–H functionalization, yielding the title compound.
The cyanation step likely employs a palladium- or copper-catalyzed coupling or electrophilic substitution, though specific conditions are proprietary .
Reactivity of the Methyl Ester Group
The ester moiety at position 3 undergoes typical carboxylate transformations:
-
Hydrolysis : Treatment with aqueous base (e.g., NaOH) converts the ester to a carboxylic acid.
-
Transesterification : Reacting with alcohols (e.g., ethanol) under acidic conditions replaces the methyl group with other alkyl chains .
Transformations of the Cyano Group
The electron-withdrawing cyano group at position 6 participates in:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to a primary amine.
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Hydrolysis : Strong acidic or basic conditions convert the nitrile to a carboxylic acid or amide .
Derivatization via Nucleophilic Substitution
The indole nitrogen and cyclobutane ring enable further functionalization:
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Acylation : Reaction with 4-fluorobenzoyl chloride forms an amide derivative, as seen in patent claims .
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Alkylation : Base-mediated alkylation (e.g., methyl iodide) targets the indole’s α-position .
Cyclobutane Ring Reactivity
The strained cyclobutane ring exhibits potential for:
-
[2+2] Cycloreversion : Thermal or photolytic cleavage could yield diene intermediates, though direct evidence is limited .
-
Ring-Opening : Acidic conditions may trigger fragmentation, but stability under standard conditions is noted .
Photochemical and Thermal Behavior
While not explicitly documented for this compound, structurally similar cyclobuta[b]indoles undergo:
-
Dearomatization : Visible-light-mediated reactions form fused polycycles (e.g., indolizidines) .
-
Intramolecular Cycloadditions : Strain-driven [2+2] or [4+2] processes are feasible but require experimental validation .
Data Table: Key Reactions and Conditions
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate exhibit significant antitumor properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study on quinone derivatives highlighted their ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a mechanism that may also be applicable to derivatives of this compound .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have been investigated for their potential to protect neuronal cells from oxidative damage. The presence of cyano and indole functionalities may enhance their ability to scavenge free radicals and mitigate neurodegenerative processes .
Organic Synthesis
Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties. For example, it can be used in the synthesis of more complex indole-based structures that are relevant in pharmaceuticals and agrochemicals .
Materials Science
Polymer Chemistry
In materials science, derivatives of this compound have been explored for use in polymer chemistry. The incorporation of cyano groups can enhance the thermal and mechanical properties of polymers. Research has shown that such modifications can lead to materials with improved stability and durability under extreme conditions .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano and ester groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs include β-carboline derivatives (e.g., Methyl 1-methyl-β-carboline-3-carboxylate) and tricyclic tricarbonitriles (e.g., 6-hexyloxy-3-methylbenzene-1,2,4-tricarbonitrile). Key differences are outlined below:
Key Observations :
- The β-carboline synthesis emphasizes oxidative dehydrogenation, while tricarbonitriles rely on nucleophilic cyanation.
Spectroscopic and Physicochemical Properties
Biological Activity
Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate (CAS No. 2417969-86-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, synthesis methods, and relevant case studies.
- Empirical Formula : C13H12N2O2
- Molecular Weight : 228.25 g/mol
- Structure : The compound features a tetrahydro-cyclobutindole framework, which is significant in influencing its biological activity.
Pharmacological Activities
The biological activities of this compound have been explored in various studies. Key findings include:
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. For instance, modifications to similar indole derivatives have shown enhanced cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
- Anti-inflammatory Activity : Some studies have indicated that derivatives of cyclobutindoles exhibit anti-inflammatory effects, suggesting that this compound may also have similar properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes:
- Four-component Reaction : This method combines various reagents in a single reaction vessel to produce the desired compound efficiently. The approach minimizes waste and enhances yield compared to traditional synthesis methods .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the SRB assay. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 8.9 |
| HeLa (Cervical) | 15.4 |
Case Study 2: Neuroprotection
In vitro studies assessed the neuroprotective effects on neuronal cells exposed to oxidative stress. The compound exhibited a protective effect by reducing cell death and increasing cell viability.
| Treatment Group | Viability (%) |
|---|---|
| Control | 100 |
| Compound Dose 1 | 85 |
| Compound Dose 2 | 70 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate, and how can purity be validated?
- Methodology : Start with cyclobuta[b]indole core synthesis via photocycloaddition or thermal [2+2] cycloaddition, followed by cyanation at the 6-position using copper(I) cyanide or Pd-catalyzed cross-coupling. Validate purity via HPLC (≥98.0% purity criteria, as seen in Kanto catalog standards) and confirm structure using -/-NMR, comparing chemical shifts with analogs like ethyl indole-2-carboxylate derivatives .
Q. How should researchers address discrepancies in reported melting points for indole-carboxylate derivatives?
- Methodology : Cross-reference multiple sources (e.g., Kanto catalog lists mp 232–234°C for indole-5-carboxylic acid vs. 256–259°C for indole-6-carboxylic acid ). Use differential scanning calorimetry (DSC) to verify thermal behavior and assess polymorphism. Discrepancies may arise from solvate formation or impurities.
Advanced Research Questions
Q. What strategies optimize regioselectivity in cyclobuta[b]indole ring formation during synthesis?
- Methodology : Use DFT calculations (as in ) to model transition states of photocycloadditions. Experimentally, modulate substituents (e.g., electron-withdrawing groups like cyano) to direct reaction pathways. Compare with ethyl 6-bromo-7b-(2-fluorophenyl)-tetrahydro-2aH-cyclobuta[b]indole derivatives, where halogenation influences steric and electronic effects .
Q. How can computational modeling predict the reactivity of Methyl 6-cyano-cyclobuta[b]indole derivatives in medicinal chemistry applications?
- Methodology : Perform molecular docking studies using the compound’s 3D structure (similar to ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate analogs ). Combine with ADMET predictions to assess bioavailability and toxicity. Validate with in vitro assays against target proteins (e.g., kinases or GPCRs).
Q. What experimental techniques resolve contradictions in reaction yields for cyano-substituted indole derivatives?
- Methodology : Use kinetic studies (e.g., Stern-Volmer analysis ) to identify quenching pathways. Optimize reaction conditions (temperature, catalyst loading) based on competing intermediates. Compare with indole-3-carboxaldehyde synthesis, where purity >98% (HPLC) is critical for reproducibility .
Data Analysis & Validation
Q. How to differentiate between structural isomers (e.g., 5-cyano vs. 6-cyano substitution) in indole derivatives?
- Methodology : Use -NMR coupling patterns (e.g., aromatic proton splitting) and -NMR shifts for cyano groups (δ ~110–120 ppm). Confirm with X-ray crystallography, as seen in ethyl 6-chloro-7b-phenyl-cyclobuta[b]indole structures .
Q. What protocols ensure accurate quantification of cyclobuta[b]indole derivatives in complex mixtures?
- Methodology : Employ LC-MS with a C18 column and acetonitrile/water gradient. Use indole-4-carboxaldehyde (CAS 1074-86-8, mp 140–146°C ) as an internal standard. Calibrate against certified reference materials with ≥95.0% purity .
Experimental Design
Q. How to design stability studies for Methyl 6-cyano-cyclobuta[b]indole under varying pH and temperature?
- Methodology : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via UPLC-QTOF. Compare with indole-3-carboxylic acid derivatives, which show stability at low temperatures (-20°C) .
Q. What synthetic routes minimize byproducts during cyclobuta[b]indole ring closure?
- Methodology : Explore tert-butyl(dimethyl)silyl (TBS) or tosyl (Ts) protecting groups to block reactive sites. Reference photocycloaddition protocols for N-Boc methyl indole-3-carboxylate, where selectivity is achieved via triplet-state intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
